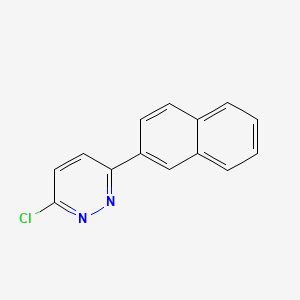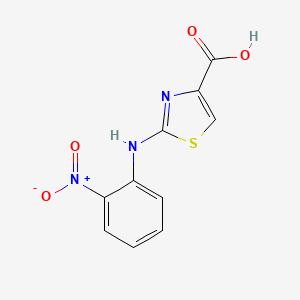
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid
Overview
Description
- Functional Groups : Contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
Synthesis Analysis
The synthesis of this compound involves the nitration of phenylacetic acid. The reaction proceeds by introducing a nitro group (-NO2) onto the phenyl ring of phenylacetic acid. The resulting product is 2-(2-nitrophenyl)acetic acid, which is then further modified to yield 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid consists of a thiazole ring fused with a phenyl ring. The nitro group is attached to the phenyl ring, and the carboxylic acid group is positioned at the 4-carbon of the thiazole ring. The overall structure is crucial for its biological activity and reactivity .
Chemical Reactions Analysis
- Amidation Reaction : 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid can undergo amidation reactions to form primary, secondary, and tertiary amides. This reaction is widely applicable in organic synthesis and has been used as a key step in the synthesis of various compounds, including the lipid-lowering agent bezafibrate . Antiviral Activity : Derivatives of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid have been investigated for antiviral activity. For instance, some compounds exhibit inhibitory effects against influenza A and Coxsackie B4 viruses . Biological Potential : Indole derivatives, including those containing the thiazole ring, possess diverse biological activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. These compounds are of interest for developing new therapeutic agents .
Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The thiazole nucleus, which is part of its structure, is known to block the biosynthesis of certain bacterial lipids, contributing to its antimicrobial properties . It could be particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable addition to the arsenal of antimicrobial substances.
Anticancer Activity
Thiazole derivatives have shown promise in anticancer research. Specifically, they have been evaluated for their efficacy against cancer cell lines, such as human breast adenocarcinoma (MCF7), by inhibiting cell proliferation . The nitrophenylamino group could potentially enhance this activity, making it a candidate for further study in cancer therapeutics.
Pharmaceutical Intermediate
The compound serves as an active pharmaceutical intermediate. It can be used in the synthesis of more complex molecules that may have various therapeutic applications, including the treatment of chronic diseases . Its role as an intermediate allows for the development of new drugs with improved efficacy and safety profiles.
Molecular Modelling
In the field of drug design, molecular modelling is an essential tool. The compound can be used in computational studies to understand its interaction with biological targets. Molecular docking studies, for example, can reveal how well the compound fits into the binding pocket of enzymes or receptors, which is crucial for the development of new drugs .
Antiproliferative Agent
Apart from its potential use in treating cancer, the antiproliferative properties of this compound could be applied to other diseases characterized by abnormal cell growth. This includes conditions like psoriasis or hyperplasia, where controlling cell growth is a key therapeutic strategy .
Research Tool in Biochemistry
As a research tool, this compound can be used to study biochemical pathways and processes. Its unique structure allows it to interact with specific enzymes or receptors, making it useful for understanding the molecular basis of diseases and identifying potential therapeutic targets .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitrophenylamino and thiazole groups .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Similar compounds have been known to induce various cellular responses, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid. These factors may include temperature, pH, presence of other chemicals, and the specific biological environment within the body .
properties
IUPAC Name |
2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)7-5-18-10(12-7)11-6-3-1-2-4-8(6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRUTFRSFFVKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
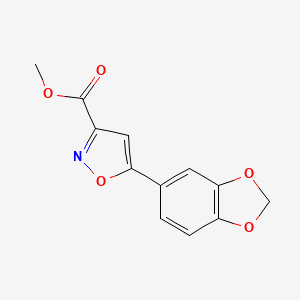
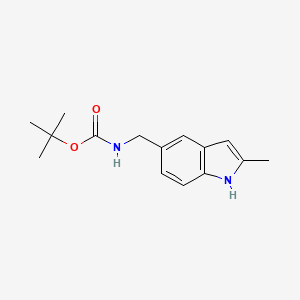
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
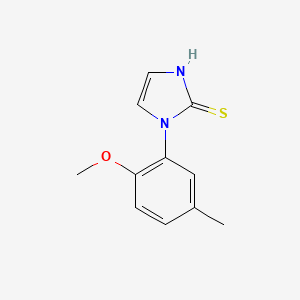
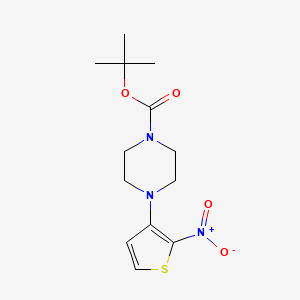
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)
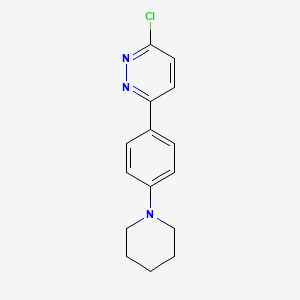
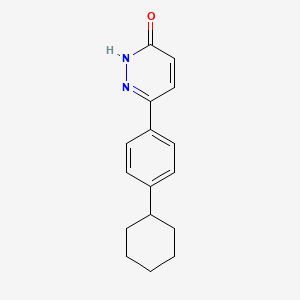
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

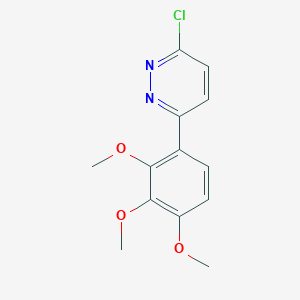
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)
